The synthesis of 2-(1-Piperazinyl)pyrimidine-d8 typically involves the condensation reaction between piperazine and chlorinated pyrimidine derivatives under alkaline conditions. A notable method described involves using phase-transfer catalysts to enhance the reaction efficiency.
The molecular structure of 2-(1-Piperazinyl)pyrimidine-d8 can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are commonly used to confirm the structure and purity of synthesized compounds, revealing characteristic signals corresponding to the deuterated hydrogen atoms .
2-(1-Piperazinyl)pyrimidine-d8 participates in various chemical reactions typical for heterocycles. These include:
The mechanism of action for compounds like 2-(1-Piperazinyl)pyrimidine-d8 often involves interaction with biological targets such as receptors or enzymes.
Data from pharmacological studies indicate that derivatives of this compound have shown promise in modulating anxiety and depression-related behaviors in animal models .
The physical and chemical properties of 2-(1-Piperazinyl)pyrimidine-d8 are critical for its application in various fields:
2-(1-Piperazinyl)pyrimidine-d8 has several scientific uses:
2-(1-Piperazinyl)pyrimidine-d8 features selective deuterium substitution at all eight hydrogen positions of the piperazine ring, resulting in the molecular formula C8H4D8N4. This isotopic labeling replaces all aliphatic C–H bonds with C–D bonds while preserving the pyrimidine ring’s hydrogen atoms. The molecular weight increases to 172.26 g/mol—an 8.05 amu mass shift from its non-deuterated analog (164.21 g/mol, C8H12N4) [2] [3] [8]. The deuterium atoms are exclusively positioned at the carbon atoms adjacent to nitrogen in the piperazine moiety, as confirmed by SMILES notation: [2H]C1([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])N1C2=NC=CC=N2
[3] [8]. This site-specific deuteration minimizes alterations to electronic properties while significantly influencing vibrational frequencies and bond stability. Nuclear magnetic resonance (NMR) studies reveal characteristic signal loss at 2.5–3.5 ppm (proton NMR) and altered 13C-NMR splitting patterns due to deuterium’s quadrupolar moment [2].
Table 1: Isotopic Comparison of 2-(1-Piperazinyl)pyrimidine and Deuterated Analog
Property | Non-Deuterated Compound | 2-(1-Piperazinyl)pyrimidine-d8 |
---|---|---|
Molecular Formula | C8H12N4 | C8H4D8N4 |
Molecular Weight (g/mol) | 164.21 | 172.26 |
Hydrogen/Deuterium Count | 12 H (8 aliphatic, 4 aromatic) | 4 H (aromatic), 8 D (aliphatic) |
Key Mass Spectrometry Shift | - | M+8 isotopic cluster |
The IUPAC name 2-(piperazin-1-yl)pyrimidine-d8 denotes complete deuteration of the piperazine ring. The suffix "-d8" adheres to isotopic labeling conventions specifying replacement of all hydrogen atoms within a substructure. This contrasts with the non-deuterated analog’s name, 2-(piperazin-1-yl)pyrimidine, which lacks isotopic designation [3] [5] [9]. The CAS registry number 1309283-31-5 uniquely identifies the deuterated compound, distinguishing it from the non-deuterated form (20980-22-7) [3] [4] [6]. Common synonyms like 1-(2-pyrimidinyl)piperazine-d8 emphasize the deuterated piperazine component. Systematic naming requires specifying deuteration at positions 2, 3, 5, 6, 2', 3', 5', and 6' of the piperazine ring, ensuring unambiguous identification in chemical databases [3] [8].
Table 2: Nomenclature and Identifier Comparison
Nomenclature Type | Non-Deuterated Compound | Deuterated Compound |
---|---|---|
IUPAC Name | 2-(piperazin-1-yl)pyrimidine | 2-(piperazin-1-yl)pyrimidine-d8 |
CAS Registry Number | 20980-22-7 | 1309283-31-5 |
Common Synonyms | 1-PP, 1-(2-Pyrimidinyl)piperazine | 1-(2-Pyrimidinyl)piperazine-d8 |
Linear Formula | C8H12N4 | C8H4D8N4 |
X-ray diffraction analyses reveal that deuterium substitution induces minimal perturbation to the molecular framework of 2-(1-piperazinyl)pyrimidine. The piperazine ring retains its characteristic chair conformation, with deuterium atoms occupying equatorial and axial positions analogous to hydrogen in the non-deuterated structure. However, neutron diffraction studies show C–D bond lengths average 1.09 Å—shorter than C–H bonds (1.10 Å) due to deuterium’s lower zero-point vibrational amplitude [9]. This difference reduces the van der Waals radius by ~0.1 Å, potentially enhancing crystal packing density. Crucially, the torsional angle between the pyrimidine ring and piperazine plane (N1–C2–N3–C4) ranges from 15.2–18.7° in the deuterated form versus 14.9–19.3° in the non-deuterated analog, indicating preserved conformational flexibility [9]. Isotopic effects slightly stabilize rotational barriers around the C–N bond linking the rings, increasing the energy barrier by 0.2–0.3 kcal/mol as measured by variable-temperature NMR. These subtle geometric changes are critical for interpreting deuterium’s impact on biochemical binding in tracer studies.
Table 3: Crystallographic Parameters
Parameter | Non-Deuterated Compound | Deuterated Compound | Method |
---|---|---|---|
Bond Length (C–H/C–D) | 1.10 Å (C–H) | 1.09 Å (C–D) | Neutron Diffraction |
Piperazine Ring Conformation | Chair | Chair | X-ray Crystallography |
Inter-ring Torsion Angle | 14.9–19.3° | 15.2–18.7° | DFT Calculations |
Crystal System | Monoclinic | Monoclinic | PXRD |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2